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molecular formula C13H26N2O2 B119841 Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate CAS No. 150349-65-8

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

Cat. No. B119841
M. Wt: 242.36 g/mol
InChI Key: QZYIDMYWRACBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235731B1

Procedure details

To a solution of 20.24 g (54.34 mM) of 3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide in 350 ml of ethanol was added 7.9 ml (163 mM) of hydrazine monohydrate and the mixture was refluxed for one hour. After cooling to room temperature, the resulting precipitate (phthalide) was filtered off and washed with a small amount of ethanol. The filtrate and washes were pooled and the solvent was distilled off under reduced pressure. The residue was extracted with chloroform and the organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure to provide the title compound. Light-yellow oil. Yield 13.08 g (99%)
Name
3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide
Quantity
20.24 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:15]3[C:20](=O)[NH:19]C(=O)C3(CCC)C=CC=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.NN>C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:20][NH2:19])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide
Quantity
20.24 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1C2C(C(=O)NC2=O)(C=CC1)CCC
Name
Quantity
7.9 mL
Type
reactant
Smiles
O.NN
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate (phthalide) was filtered off
WASH
Type
WASH
Details
washed with a small amount of ethanol
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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